molecular formula C6H8ClFN4 B2629047 4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine CAS No. 252577-14-3

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine

Cat. No. B2629047
CAS RN: 252577-14-3
M. Wt: 190.61
InChI Key: QLGAUXJYKAVRNE-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine is a chemical compound with the CAS Number: 252577-14-3 . It has a molecular weight of 190.61 . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3, (H2,9,10,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 190.61 .

Scientific Research Applications

Synthesis and Chemical Properties

Triazine derivatives have been synthesized for their antibacterial and antifungal activities. For instance, derivatives with specific substituents have shown potential in combating microbial infections, highlighting their importance in pharmaceutical research (Baldaniya & Patel, 2009). Additionally, the study of intermolecular double proton transfer in triazine derivatives with acids has provided insights into their chemical behavior and potential applications in materials science (Li et al., 2012).

The synthesis of new fluorinated amino-heterocyclic compounds bearing triazine moieties has shown significant antimicrobial properties, indicating the potential for developing new therapeutic agents (Bawazir & Abdel-Rahman, 2018). The development of efficient condensing agents from triazine compounds for amide formation has also been reported, further demonstrating the versatility of triazine chemistry in facilitating organic synthesis (Kunishima et al., 1999).

Biological Activities

Research has identified the antileukemic activity of certain 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, developed through microwave-assisted synthesis, showcasing the potential of triazine derivatives in cancer therapy (Dolzhenko et al., 2021). Moreover, antimicrobial agents have been synthesized from triazine compounds, offering new pathways for addressing microbial resistance (Sareen et al., 2006).

Potential Applications in Drug Design

The exploration of triazine chemistry has extended to the synthesis of fluorine-substituted triazinones as potential anti-HIV-1 and CDK2 inhibitors, highlighting the role of triazine derivatives in the development of novel antiviral and anticancer drugs (Makki et al., 2014).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word for this compound is "Warning" .

properties

IUPAC Name

4-chloro-6-(2-fluoropropan-2-yl)-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClFN4/c1-6(2,8)3-10-4(7)12-5(9)11-3/h1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGAUXJYKAVRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NC(=N1)Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorine gas was passed at 20 to 25° C. into a suspension of 150 g of 2-amino-4-methylthio-6-(1-fluoroisopropyl)-1,3,5-triazine in 1 liter of glacial acetic acid (15 min). The reaction mixture was stirred for 30 min at approx. 20° C., flushed with nitrogen gas for 1 h at room temperature, poured into 5 liters of ice-cold aqueous solution of 350 g of sodium hydroxide and stirred for 5 min. After filtration with suction and drying, 110 g (80%) of 2-amino-4-chloro-6-(1-fluoroisopropyl)-1,3,5-triazine were obtained as a white powder (m.p. 185° C.).
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150 g
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1 L
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